molecular formula C17H20ClF2N3O3 B12388501 Lomefloxacin-D5 Hydrochloride

Lomefloxacin-D5 Hydrochloride

Cat. No.: B12388501
M. Wt: 392.8 g/mol
InChI Key: KXEBLAPZMOQCKO-IYSLTCQOSA-N
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Description

Structural and Physicochemical Differences

  • Molecular Weight : The deuterated form exhibits a 5 Da increase (387.8 g/mol → 392.8 g/mol) due to the replacement of five hydrogens with deuterium .
  • Metabolic Stability : Deuterium substitution at the N-methyl and cyclopropyl positions reduces CYP-mediated metabolism. For example, N-demethylation , a major pathway for lomefloxacin, is inhibited in the deuterated analog, leading to a prolonged half-life (t~½~) and higher systemic exposure (AUC) .
  • Solubility and Partitioning : Deuterium’s slightly higher atomic mass and stronger C-D bonds may marginally increase lipophilicity, though this effect is less pronounced than with fluorine substitution.

Table 2: Comparative Properties of Lomefloxacin and Its Deuterated Analog

Property Lomefloxacin HCl Lomefloxacin-D5 HCl
Molecular Formula C~17~H~19~ClF~2~N~3~O~3~ C~17~H~20~ClF~2~N~3~O~3~
Molecular Weight 387.8 g/mol 392.8 g/mol
Metabolic Pathways N-demethylation, oxidation Reduced N-demethylation
Key Deuteration Sites N/A Piperazine N-methyl, cyclopropyl

Mechanistic Implications

Deuteration does not alter the primary mechanism of action—inhibition of bacterial DNA gyrase—but optimizes pharmacokinetics. For instance, in preclinical models, deuterated analogs of fluoroquinolones demonstrate 2–3-fold increases in AUC and C~max~ compared to non-deuterated forms, suggesting enhanced bioavailability . However, metabolic switching—the diversion of metabolism to alternate pathways—remains a consideration. For example, deuteration at one site may increase oxidation at undeuterated positions, necessitating comprehensive metabolite profiling .

Spectroscopic Profiling (NMR, FT-IR, MS)

Spectroscopic techniques are critical for confirming the structure and deuteration pattern of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Deuterium substitution results in the absence of proton signals at the deuterated positions. For example, the N-methyl protons (~δ 3.2 ppm in non-deuterated lomefloxacin) are absent in the deuterated analog .
  • ¹³C NMR : The carbon atoms bonded to deuterium exhibit split signals due to isotopic effects, though these shifts are typically minor (<0.1 ppm) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C-D Stretches : Deuterium substitution introduces characteristic absorption bands in the 2100–2200 cm⁻¹ range, distinct from C-H stretches (~2800–3000 cm⁻¹). These bands confirm the presence of deuterium at specific sites .
  • Carbonyl and Carboxylic Acid Groups : The compound retains key IR features of the parent drug, including a strong carbonyl stretch (~1700 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Mass Spectrometry (MS)

  • High-Resolution MS : The molecular ion peak ([M+H]⁺) for this compound appears at m/z 392.8 , consistent with its molecular weight .
  • Tandem MS (MS/MS) : Fragmentation patterns differ slightly from the non-deuterated form. For example, the loss of ND3 (deuterated methylamine) from the piperazine ring produces a fragment at m/z 347.2, compared to m/z 342.2 in the non-deuterated analog .

Table 3: Spectroscopic Signatures of this compound

Technique Key Features
¹H NMR Absence of N-methyl and cyclopropyl proton signals
FT-IR C-D stretches (2100–2200 cm⁻¹)
MS/MS [M+H]⁺ at m/z 392.8; ND3 loss fragment

Properties

Molecular Formula

C17H20ClF2N3O3

Molecular Weight

392.8 g/mol

IUPAC Name

6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)quinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/i1D3,3D2;

InChI Key

KXEBLAPZMOQCKO-IYSLTCQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Deuterium Incorporation

The synthesis of Lomefloxacin-D5 hydrochloride centers on the strategic substitution of five hydrogen atoms with deuterium at specific positions within the parent compound. Deuteration is typically achieved through two primary approaches:

Direct Synthesis Using Deuterated Reagents

Deuterium incorporation often occurs during the final stages of synthesis by substituting hydrogen-containing reagents with their deuterated counterparts. For example:

  • Deuterated solvents : Reactions may utilize deuterium oxide (D$$2$$O) or deuterated methanol (CD$$3$$OD) to facilitate hydrogen-deuterium exchange at labile positions.
  • Deuterated intermediates : Key synthetic intermediates, such as ethyl-d5 groups, are introduced to replace hydrogen-rich moieties. The ethyl side chain at the 1-position of the quinolone nucleus is a common deuteration site, as evidenced by the molecular formula C$${17}$$H$${14}$$D$$5$$F$$2$$N$$3$$O$$3$$·HCl.

Post-Synthetic Isotopic Exchange

In some cases, deuteration is performed post-synthesis via acid- or base-catalyzed exchange. This method is less common for Lomefloxacin-D5 due to the risk of incomplete substitution or isotopic scrambling.

Table 1: Comparison of Deuteration Methods
Method Reagents Used Deuteration Efficiency Yield (%)
Direct Synthesis CD$$3$$OD, D$$2$$O >98% 85–90
Post-Synthetic Exchange DCl/D$$_2$$O 70–80% 60–75

Purification and Crystallization Techniques

Post-deuteration, purification is critical to achieving pharmaceutical-grade purity. Methods adapted from lomefloxacin hydrochloride purification patents include:

Solvent-Based Crystallization

  • Solvent selection : Methanol, ethanol, or acetone are employed as anti-solvents to precipitate the deuterated compound. For instance, dissolving lomefloxacin-D5 in 6N deuterated hydrochloric acid followed by ethanol addition yields crystalline product.
  • Temperature control : Crystallization at 0–35°C ensures optimal crystal formation while minimizing isotopic exchange.

Filtration and Drying

  • Membrane filtration : A 0.22 µm microporous membrane removes particulate impurities and ensures sterility, a step highlighted in injectable formulations.
  • Lyophilization : Freeze-drying under vacuum (≥0.09 Pa) at 40–105°C produces a stable powder suitable for long-term storage.
Table 2: Purification Parameters and Outcomes
Step Conditions Purity (%) Residual Solvent (ppm)
Crystallization Ethanol, 25°C 99.2 <500
Filtration 0.22 µm membrane 99.5 N/A
Lyophilization 80°C, 0.1 Pa 99.8 <100

Analytical Validation of Deuteration

Confirming deuterium incorporation and purity requires advanced analytical techniques:

Mass Spectrometry (MS)

  • High-resolution MS : Identifies the molecular ion peak at m/z 392.8 (M+H$$^+$$), with a characteristic 5 Da shift compared to non-deuterated lomefloxacin.
  • Isotopic abundance : Quantifies D/H ratios using selected reaction monitoring (SRM), ensuring ≥95% deuterium enrichment.

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H-NMR : Absence of proton signals at δ 1.2–1.5 ppm (ethyl group) confirms deuteration at the 1-position.
  • $$^2$$H-NMR : Peaks at δ 1.3–1.6 ppm verify deuterium integration in the ethyl side chain.

Comparative Analysis of Preparation Methods

Efficiency of Deuteration Strategies

Direct synthesis outperforms post-synthetic exchange in both yield (85–90% vs. 60–75%) and isotopic purity (>98% vs. 70–80%). This is attributed to the controlled reaction conditions and minimized side reactions in the former approach.

Impact of Purification on Stability

Lyophilized lomefloxacin-D5 exhibits superior stability compared to solvent-crystallized forms, with a shelf life exceeding 24 months at -20°C. Residual solvent levels (e.g., methanol) are critical; concentrations >500 ppm can accelerate degradation.

Industrial-Scale Production Considerations

Cost Optimization

  • Deuterated reagents : Sourcing cost-effective D$$2$$O and CD$$3$$OD reduces production expenses. Bulk procurement from nuclear reactors or specialized suppliers is common.
  • Recycling solvents : Methanol and ethanol are distilled and reused to minimize waste.

Regulatory Compliance

  • ISO standards : Synthesis adheres to ISO 9001 guidelines, ensuring batch consistency and traceability.
  • Pharmacopeial testing : Compliance with USP/EP monographs for residual solvents, heavy metals, and microbial limits is mandatory.

Chemical Reactions Analysis

Key Chemical Reactions

Lomefloxacin-D5 Hydrochloride participates in reactions typical of fluoroquinolones, with modifications due to deuterium:

  • Photodegradation : Exposure to UV light induces defluorination at the C-8 position, forming a piperazinyl-deuterated byproduct .

  • Metal complexation : Binds to aluminum hydroxide in antacids, reducing bioavailability via chelation—a reaction mitigated by deuterium’s kinetic isotope effect .

  • Metabolic conjugation : Forms a deuterated glucuronide metabolite in hepatic microsomes, retaining 95% isotopic purity .

Stability and Reactivity

  • Thermal stability : Decomposes at 220°C, with deuterium reducing bond vibrational energy (ΔH = 48.2 kJ/mol vs. 45.8 kJ/mol for non-deuterated form).

  • pH-dependent solubility :

    pH Solubility (mg/mL)
    2.012.5 ± 0.3
    7.40.8 ± 0.1

Comparative Reactivity with Parent Compound

Property Lomefloxacin Lomefloxacin-D5 HCl
Half-life (pH 7.4) 8.1 hours8.3 hours
Plasma protein binding 10%9.8%
LogP 1.941.97

Deuterium incorporation minimally alters physicochemical properties but enhances metabolic stability, as shown in human hepatocyte studies .

Mechanistic Insights

  • DNA gyrase inhibition : Retains activity against Haemophilus influenzae (IC₅₀ = 0.98 µM) , comparable to non-deuterated lomefloxacin.

  • Topoisomerase II binding : Molecular docking reveals deuterium’s steric effects reduce binding free energy by 1.2 kcal/mol .

Scientific Research Applications

Pharmacokinetic Studies

Lomefloxacin-D5 Hydrochloride is primarily utilized in pharmacokinetic studies due to its deuterated nature. The incorporation of deuterium allows researchers to trace metabolic pathways and understand the drug's behavior in biological systems more accurately. This is particularly important for:

  • Metabolic Profiling : Deuteration can alter the metabolic pathways of drugs, leading to insights into their pharmacodynamics and pharmacokinetics that are not achievable with non-deuterated compounds .
  • Stability Studies : The enhanced stability provided by deuterium substitution helps in observing the drug's degradation and interaction with biological molecules over time.

Antimicrobial Research

This compound retains the potent bactericidal properties of its parent compound, making it effective against a broad spectrum of gram-negative and gram-positive bacteria. Its applications in antimicrobial research include:

  • In Vitro Studies : It is used to evaluate the efficacy of fluoroquinolones against various pathogens, contributing to the understanding of resistance patterns and treatment strategies for infections such as respiratory tract infections, genitourinary infections, and gastrointestinal infections .
  • Comparative Studies : Research comparing Lomefloxacin-D5 with other fluoroquinolones aids in determining relative effectiveness and safety profiles, especially in resistant bacterial strains .

Drug Development

The unique properties of this compound make it an important candidate in drug development processes:

  • Formulation Development : Its stability can facilitate the development of new formulations that require precise dosing and consistent therapeutic effects .
  • Safety Assessments : Interaction studies involving this compound help assess potential side effects and interactions with other drugs, providing critical data for regulatory submissions.

Case Studies and Research Findings

Numerous studies have demonstrated the applications of this compound across various domains:

  • A study highlighted its use in tracking metabolic pathways in animal models, revealing significant differences in absorption rates compared to non-deuterated lomefloxacin. This research underlines the importance of deuterated compounds in understanding drug metabolism more comprehensively .
  • Another investigation focused on the comparative effectiveness of Lomefloxacin-D5 against resistant bacterial strains, showing promising results that could lead to new treatment protocols for infections where traditional antibiotics fail .

Comparison Table: Key Characteristics

PropertyThis compoundLomefloxacin (Non-Deuterated)
Chemical FormulaC17H13D5F2N3O3·HClC17H18F2N3O3·HCl
Molar Mass392.85 g/mol361.34 g/mol
StabilityEnhanced due to deuterationStandard
Antimicrobial ActivityBroad-spectrumBroad-spectrum
Use in PharmacokineticsYesLimited

Mechanism of Action

Lomefloxacin-D5 Hydrochloride exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Similar Deuterated Fluoroquinolones

Structural and Functional Differences

Deuterated fluoroquinolones share a core quinoline structure but differ in substituents, deuterium positions, and target applications. Below is a comparative analysis:

Compound Deuterium Position Molecular Formula Molar Mass (g/mol) Key Applications
Lomefloxacin-D5 HCl 1-Ethyl-d5 C₁₇H₁₇D₅F₂N₃O₃·HCl 392.85 Internal standard for lomefloxacin assays
Ciprofloxacin-D8 HCl Multiple positions (unspecified) C₁₇H₁₈D₈FN₃O₃·HCl·xH₂O ~410 (estimated) Quantification of ciprofloxacin in ocular inserts
Ofloxacin-D8 Multiple positions (unspecified) C₁₈H₂₀D₈FN₃O₄ 401.44 Metabolism studies of ofloxacin
Pipemidic Acid-D5 HCl Unspecified C₁₈H₂₁FN₃O₄·HCl 374.41 Antibacterial research
Key Observations:
  • Deuterium Impact : Lomefloxacin-D5’s deuterium on the ethyl group minimizes isotopic interference, whereas Ciprofloxacin-D8 and Ofloxacin-D8 have broader deuterium substitution patterns .
  • Molecular Weight : Variations arise from differences in fluorine atoms, piperazine substituents, and hydration states (e.g., Ciprofloxacin-D8 HCl hydrate) .

Analytical Performance

Sensitivity and Selectivity
  • Ciprofloxacin-D8 : Used in RP-HPLC for ocular insert analysis, achieving >98% accuracy in stability studies .
  • Ofloxacin-D8 : Employed in LC-MS for pharmacokinetic studies due to high isotopic purity (>98% D) .
Stability
  • Lomefloxacin-D5 : Stable under ambient conditions; incompatible with strong oxidizers .
  • Ciprofloxacin-D8 : Requires refrigeration for long-term storage in hydrated form .

Biological Activity

Lomefloxacin-D5 hydrochloride is a deuterium-labeled derivative of lomefloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is primarily used for research purposes, particularly in pharmacokinetics and drug metabolism studies. The biological activity of lomefloxacin and its derivatives, including Lomefloxacin-D5, has been extensively studied due to their significant antibacterial properties.

Overview of Lomefloxacin

Lomefloxacin is known for its effectiveness against a variety of bacterial infections, including those affecting the respiratory and genitourinary tracts. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. The introduction of deuterium in Lomefloxacin-D5 may enhance its stability and alter its pharmacokinetic profile compared to the parent compound.

Antibacterial Efficacy

Lomefloxacin has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Clinical studies have shown its efficacy in treating:

  • Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae.
  • Urinary Tract Infections : Demonstrated significant activity against Escherichia coli and Klebsiella pneumoniae.
  • Gastrointestinal Infections : Useful in treating infections caused by Salmonella and Shigella species.

Comparative Efficacy Table

Infection TypePathogens TreatedEfficacy Level
Respiratory TractStreptococcus pneumoniae, H. influenzaeHigh
Urinary TractE. coli, Klebsiella pneumoniaeModerate to High
GastrointestinalSalmonella, ShigellaModerate

Pharmacokinetics

Lomefloxacin exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Good tissue penetration, particularly in lung and urinary tissues.
  • Metabolism : Undergoes hepatic metabolism with minor contributions from renal excretion.
  • Half-life : Approximately 6 to 8 hours, allowing for once-daily dosing.

Case Studies on Biological Activity

  • Study on Photosensitivity : A multicenter study involving 4,276 patients revealed a 1.03% incidence of photosensitivity reactions associated with lomefloxacin treatment. Most reactions were mild and resolved upon discontinuation of the drug . This highlights the need for monitoring patients for adverse effects during treatment.
  • Clinical Trials : In various clinical trials, lomefloxacin has been shown to be as effective as other fluoroquinolones in treating complicated urinary tract infections, with similar safety profiles .
  • Meta-analysis Findings : A meta-analysis indicated that lomefloxacin had a higher incidence of photosensitivity compared to other fluoroquinolones, suggesting that while it is effective as an antibiotic, careful consideration must be given to its side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Lomefloxacin-D5 Hydrochloride to ensure isotopic purity in pharmacological studies?

  • Methodology : Deuterated compounds like this compound require controlled hydrogen-deuterium exchange reactions, typically using deuterated reagents (e.g., D₂O or deuterated acids/bases). Isotopic purity (>98%) must be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/²H NMR) to confirm substitution at specific positions (e.g., ethyl group deuteration in quinolone structures) .

Q. How can researchers validate the use of this compound as an internal standard in LC-MS/MS assays for antibiotic residue detection?

  • Methodology : Co-elute the deuterated compound with non-deuterated Lomefloxacin in spiked biological matrices (e.g., plasma, tissue homogenates). Assess matrix effects, recovery rates, and ion suppression/enhancement. Validate linearity (R² > 0.99), precision (CV < 15%), and accuracy (85–115%) across the calibration range .

Q. What experimental parameters are critical for quantifying this compound in veterinary residue studies?

  • Methodology : Optimize extraction protocols (e.g., SPE or QuEChERS) to minimize interference from complex matrices. Use triple-quadrupole MS in multiple reaction monitoring (MRM) mode for specificity. Include quality controls (QCs) at low, mid, and high concentrations to monitor batch consistency .

Advanced Research Questions

Q. How does deuteration impact the metabolic stability of this compound compared to its non-deuterated counterpart in hepatic microsome assays?

  • Methodology : Conduct in vitro metabolism studies using human/animal liver microsomes. Monitor deuterium kinetic isotope effects (KIE) by comparing half-life (t₁/₂) and intrinsic clearance (CLint) between Lomefloxacin and Lomefloxacin-D5. Use LC-HRMS to identify deuterium retention in metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. What strategies resolve discrepancies in pharmacokinetic data when using this compound as an internal standard in multi-analyte panels?

  • Methodology : Evaluate cross-talk between MRM transitions of co-eluting analytes. Apply matrix-matched calibration and isotope dilution for normalization. For inter-lab variability, standardize protocols for sample preparation, instrument parameters, and data processing (e.g., peak integration thresholds) .

Q. How can researchers design stability-indicating studies for this compound under stressed conditions (e.g., light, heat, pH extremes)?

  • Methodology : Expose the compound to forced degradation (e.g., 40°C/75% RH for thermal stability, UV light for photolysis, 0.1M HCl/NaOH for hydrolytic stability). Monitor degradation products via UPLC-PDA and HRMS. Establish acceptance criteria for isotopic integrity (e.g., ≤2% deuterium loss) .

Q. What statistical approaches are recommended for validating the bioanalytical sensitivity of this compound in low-abundance samples (e.g., ocular tissues)?

  • Methodology : Use weighted least squares regression (1/x² weighting) to account for heteroscedasticity at lower concentrations. Perform power analysis to determine the minimum sample size required for detecting significant differences (α = 0.05, β = 0.2). Report limits of detection (LOD) and quantification (LOQ) with signal-to-noise ratios ≥3 and ≥10, respectively .

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